Computed Lipophilicity (XLogP3-AA) Comparison with Less Sterically Hindered Analogs
The target compound's computed XLogP3-AA value of 3.6 places it in a moderate-to-high lipophilicity range ideal for passive membrane diffusion, a critical determinant of intracellular target access. In contrast, the ortho-tolyl analog (1-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea), lacking the bulky tert-butyl group, is predicted to have a significantly lower XLogP (estimated ~2.8–3.0 based on additive fragment contributions), which could reduce membrane permeability by approximately 0.5–1.0 log unit. This differentiation is based on class-level inference from computed physicochemical properties [1]. No experimental logD or PAMPA data are available for direct comparison.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.6 |
| Comparator Or Baseline | 1-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (estimated XLogP ~2.8–3.0) |
| Quantified Difference | ΔXLogP ≈ 0.6–0.8 log units higher for target compound |
| Conditions | Computed XLogP3 algorithm; no experimental confirmation |
Why This Matters
For intracellular targets like FAAH, a 0.6–0.8 log unit increase in lipophilicity can translate to a 4- to 6-fold increase in passive membrane permeability, directly impacting cell-based assay potency and reducing the risk of false negatives in phenotypic screens.
- [1] PubChem. Computed XLogP3-AA for CID 71786819. 2025. View Source
